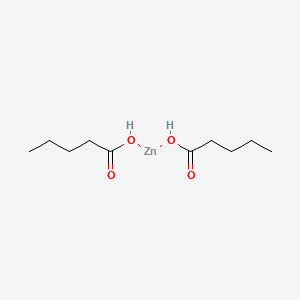
Zinkvalerianat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinkvalerianat, also known as zinc (II) valerianate, is a chemical compound formed from zinc and valerianic acid. It is a zinc salt of valerianic acid, which is derived from the roots of the valerian plant (Valeriana officinalis). This compound is known for its distinctive valerian-like odor and is used in various applications, including homeopathy and as a potential therapeutic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinkvalerianat can be synthesized through the reaction of zinc oxide or zinc carbonate with valerianic acid. The reaction typically involves dissolving zinc oxide or zinc carbonate in an aqueous solution of valerianic acid, followed by heating to facilitate the reaction. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Zinkvalerianat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and valerianic acid.
Reduction: It can be reduced to elemental zinc and valerianic acid.
Substitution: this compound can participate in substitution reactions where the valerianate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and valerianic acid.
Reduction: Elemental zinc and valerianic acid.
Substitution: Products vary based on the substituent introduced .
Aplicaciones Científicas De Investigación
Zinkvalerianat has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes and as a zinc supplement.
Medicine: Investigated for its therapeutic properties, including its use in homeopathy for treating nervous disorders and sleep disturbances.
Industry: Utilized in the production of zinc-based materials and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of zinkvalerianat involves its interaction with zinc-dependent enzymes and proteins. Zinc ions released from this compound can bind to and activate various enzymes, influencing metabolic pathways and cellular functions. In the nervous system, zinc ions can modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in treating nervous disorders .
Comparación Con Compuestos Similares
Similar Compounds
Zinc acetate: Used as a dietary supplement and in lozenges for treating the common cold.
Zinc chloride: Utilized in various industrial applications, including as a flux in soldering.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antimicrobial agent.
Uniqueness of Zinkvalerianat
This compound is unique due to its valerianic acid component, which imparts specific biological and therapeutic properties not found in other zinc compounds. Its distinctive odor and potential use in homeopathy further differentiate it from other zinc salts .
Propiedades
Fórmula molecular |
C10H20O4Zn |
|---|---|
Peso molecular |
269.6 g/mol |
Nombre IUPAC |
pentanoic acid;zinc |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7); |
Clave InChI |
HDRQELOZWSOMNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)O.CCCCC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


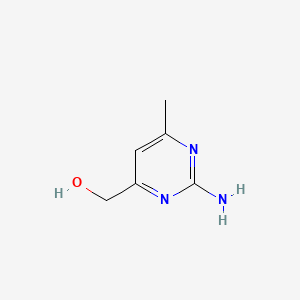
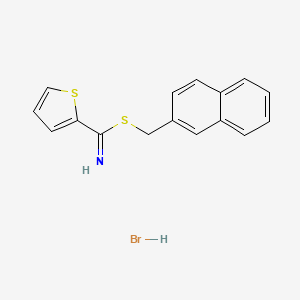
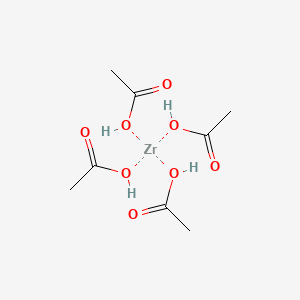
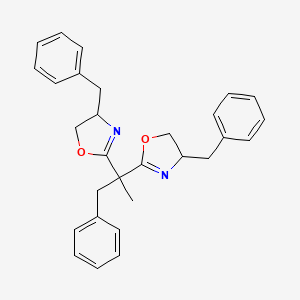
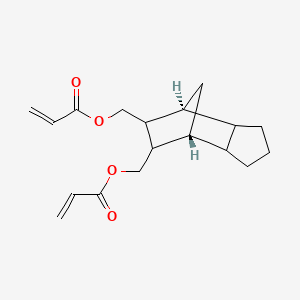
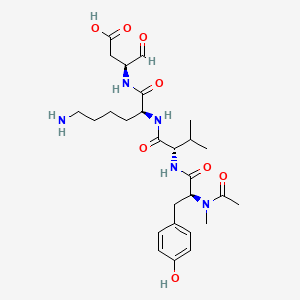
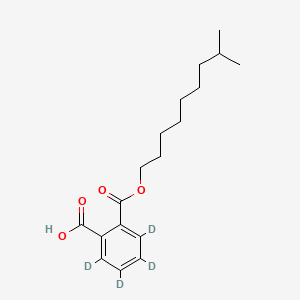
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
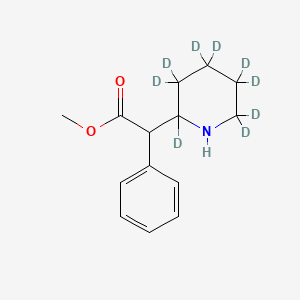
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
